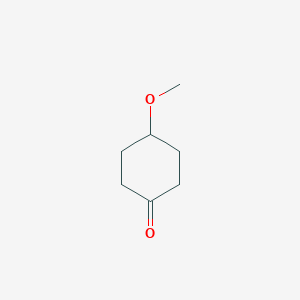

4-Méthoxycyclohexanone

Vue d'ensemble

Description

4-Methoxycyclohexanone (4-MCH) is an organic compound belonging to the cyclohexanone family. It has a wide variety of applications in the field of organic synthesis and medicinal chemistry. 4-MCH is a versatile molecule, which can be used as a building block for the synthesis of more complex molecules, as well as a starting material for the synthesis of other compounds. 4-MCH has been extensively studied in the past few decades due to its potential applications in the pharmaceutical and chemical industries. In

Applications De Recherche Scientifique

Synthèse des sesquiterpénoïdes

4-Méthoxycyclohexanone: est utilisée dans la synthèse de composés sesquiterpénoïdes comme l'acutifolone A. Ces produits naturels ont diverses activités biologiques et sont importants dans la recherche pharmaceutique .

Études conformationnelles

Il est utilisé dans les études conformationnelles pour comprendre les formes et les comportements moléculaires, comme le rapport de population axiale et équatoriale en solution, ce qui est crucial pour la conception de molécules aux propriétés désirées .

Pyrolyse catalytique

Ce composé joue un rôle dans les processus de pyrolyse catalytique, qui font partie de la production de bio-huile et peuvent produire des phénoliques sélectionnés dans des conditions spécifiques, contribuant ainsi aux pratiques de chimie durable .

Réactions d'hydrogénation

This compound: est impliqué dans les réactions d'hydrogénation, où il peut être converti sélectivement à partir de précurseurs comme le 4-méthoxyphénol, ce qui est important dans la synthèse chimique et les applications industrielles .

Safety and Hazards

When handling 4-Methoxycyclohexanone, it’s important to wear protective gloves, clothing, eye protection, and face protection . It should not be eaten, drunk, or smoked when using this product . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mécanisme D'action

Mode of Action

It is known that the compound exists predominantly in an axial conformation . This conformational preference could potentially influence its interactions with molecular targets.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is predicted to be bbb permeant .

Propriétés

IUPAC Name |

4-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADCKKKOYZJNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336623 | |

| Record name | 4-Methoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13482-23-0 | |

| Record name | 4-Methoxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

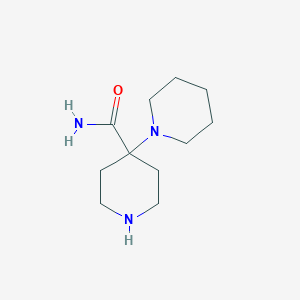

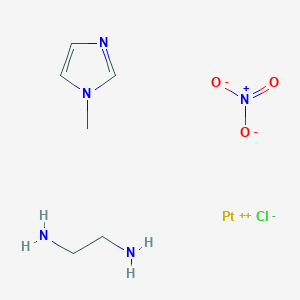

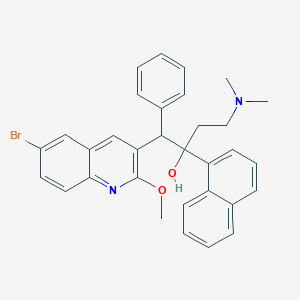

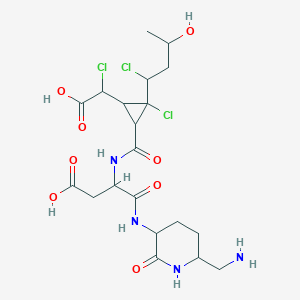

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

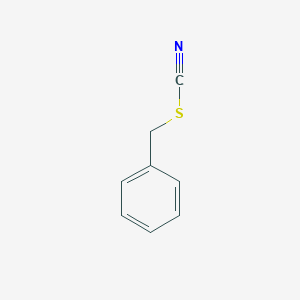

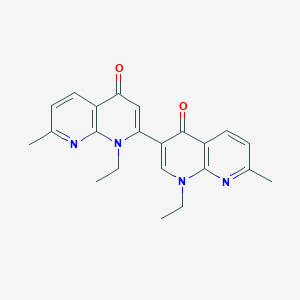

Feasible Synthetic Routes

Q & A

Q1: What is the conformational preference of 4-Methoxycyclohexanone?

A1: Contrary to predictions based on dipole moment studies, 1H NMR studies reveal that 4-Methoxycyclohexanone predominantly exists in the axial conformation in benzene solution at 31°C. The axial:equatorial population ratio is 3:1, indicating a preference for the conformation where the methoxy group occupies the axial position. [] This unexpected conformational preference has implications for the reactivity and interactions of this molecule.

Q2: How does the presence of a methoxy group influence the catalytic hydrogenation of cyclohexanones?

A2: The introduction of a methoxy group at the 4-position of cyclohexanone significantly impacts its catalytic hydrogenation over platinum metals. Both 2-Methoxycyclohexanone and 4-Methoxycyclohexanone yield alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones. [] This suggests a polar group effect exerted by the methoxy substituent, influencing the stereochemical outcome of the hydrogenation reaction. The effect is particularly pronounced when using iridium and platinum catalysts.

Q3: How does the choice of catalyst (Palladium vs. Platinum) affect the hydrogenolysis of 4-Methoxycyclohexanone?

A3: The selectivity of hydrogenolysis for 4-Methoxycyclohexanone differs drastically between palladium and platinum catalysts. [, ] Palladium catalysts exhibit selectivity towards cleaving the C-O single bond, while platinum catalysts preferentially cleave the C=O double bond. This stark contrast highlights the importance of catalyst selection in controlling the reaction pathway and obtaining desired products in organic synthesis.

Q4: Can 4-Methoxycyclohexanone be used as a starting material in the synthesis of natural products?

A4: Yes, 4-Methoxycyclohexanone serves as a key building block in the total synthesis of erythrinan alkaloids. [] The compound, specifically its derivative ethyl 4-methoxycyclohexanone-2-glyoxylate, enables the construction of the complex erythrinan skeleton via condensation reactions. This highlights the versatility of 4-Methoxycyclohexanone as a synthetic intermediate in natural product chemistry.

Q5: Are there any computational studies on the conformational behavior of 4-Methoxycyclohexanone?

A5: While the provided abstracts don't explicitly mention computational studies, conformational analysis using computational chemistry techniques like molecular mechanics or quantum chemical calculations could provide further insights into the energetic factors governing the axial preference of 4-Methoxycyclohexanone. These studies could explore the influence of solvent effects and intramolecular interactions on the conformational equilibrium. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)